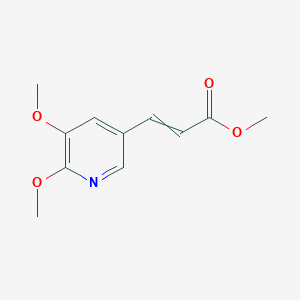

Methyl 3-(5,6-dimethoxypyridin-3-yl)prop-2-enoate

Description

Methyl 3-(5,6-dimethoxypyridin-3-yl)prop-2-enoate is a methyl ester derivative featuring a propenoate backbone conjugated with a 5,6-dimethoxypyridinyl moiety. This compound is structurally characterized by its α,β-unsaturated ester system, which confers reactivity toward nucleophilic additions and cycloadditions. The 5,6-dimethoxy substituents on the pyridine ring enhance electron density, influencing both solubility and intermolecular interactions, such as hydrogen bonding and π-π stacking .

Properties

IUPAC Name |

methyl 3-(5,6-dimethoxypyridin-3-yl)prop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c1-14-9-6-8(4-5-10(13)15-2)7-12-11(9)16-3/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTNZBEPTBKZVIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=CC(=C1)C=CC(=O)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Chloromethylation of 5,6-Dimethoxypyridine

Reaction Overview:

The key initial step involves chloromethylation of 5,6-dimethoxypyridine to introduce a chloromethyl group at the 3-position.

- Dissolve 5,6-dimethoxypyridine in dichloromethane.

- Add formaldehyde or paraformaldehyde along with hydrochloric acid or zinc chloride as a catalyst.

- Reflux the mixture at approximately 80°C for 4–6 hours.

- Isolate 3-(chloromethyl)-5,6-dimethoxypyridine via extraction and purification.

- Typical yields range from 75% to 85%.

- Reaction conditions must be carefully controlled to prevent polyalkylation.

Step 2: Conversion to 3-(Hydroxymethyl)-5,6-Dimethoxypyridine

- Treat chloromethylated pyridine with aqueous sodium hydroxide or potassium hydroxide.

- Stir at room temperature or slightly elevated temperatures (~50°C) for 2–4 hours.

- This hydrolysis yields the corresponding hydroxymethyl derivative.

- Yields are generally around 80–90%.

- The process is straightforward, with purification via recrystallization.

Step 3: Conversion to 3-(Chloromethyl)-5,6-dimethoxypyridine hydrochloride

- React the hydroxymethyl compound with thionyl chloride in dichloromethane at 0–20°C.

- Stir for 2 hours, then evaporate excess reagents under reduced pressure.

- The product is obtained as a hydrochloride salt with yields exceeding 90%.

- Use dry conditions to prevent hydrolysis.

- Reaction temperature is critical to avoid over-chlorination.

Esterification to Form Methyl 3-(5,6-dimethoxypyridin-3-yl)prop-2-enoate

Method A: Wittig or Horner–Wadsworth–Emmons (HWE) Reaction

- The chloromethyl derivative is converted into the corresponding aldehyde or phosphonate ester.

- Subsequently, a Wittig or HWE reaction introduces the α,β-unsaturated ester.

- React the chloromethyl compound with a phosphonium ylide or phosphonate ester in the presence of a base such as potassium tert-butoxide.

- Conduct the reaction in anhydrous tetrahydrofuran (THF) at 0°C to room temperature.

- The olefinic ester, this compound, is obtained after purification via column chromatography.

- Typical yields are around 70–85%.

- Reaction times vary from 12 to 24 hours.

Method B: Direct Esterification

- Direct esterification of the hydroxymethyl intermediate with methyl acrylate under acidic catalysis.

- Mix hydroxymethyl derivative with excess methyl acrylate.

- Add catalytic amounts of sulfuric acid or p-toluenesulfonic acid.

- Reflux at 80°C for 4–6 hours.

- Purify the product by distillation or chromatography.

- Yields are generally 60–75%.

- Side reactions such as polymerization of methyl acrylate can occur; thus, inert atmospheres are recommended.

Summary Data Table

| Step | Reaction | Conditions | Yield | Notes |

|---|---|---|---|---|

| 1 | Chloromethylation of 5,6-dimethoxypyridine | Formaldehyde, HCl, reflux 80°C | 75–85% | Controlled to prevent polyalkylation |

| 2 | Hydrolysis to hydroxymethyl derivative | NaOH, 50°C | 80–90% | Recrystallization for purity |

| 3 | Conversion to chloromethyl hydrochloride | SOCl₂, 0–20°C | >90% | Dry conditions essential |

| 4 | Olefination via Wittig/HWE | Phosphonate or ylide, THF, 0°C–RT | 70–85% | Purification by chromatography |

| 5 | Direct esterification | Methyl acrylate, acid catalysis, reflux | 60–75% | Inert atmosphere recommended |

Research Outcomes and Notes

- Reaction Optimization: Studies indicate that controlling temperature and reagent purity significantly enhances yields and minimizes side products.

- Purity & Characterization: NMR, LC-MS, and HPLC analyses confirm the structure and purity of intermediates and final compounds.

- Environmental & Safety Considerations: Use of thionyl chloride and chloromethylation reagents necessitates proper handling and disposal protocols.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(5,6-dimethoxypyridin-3-yl)prop-2-enoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Methyl 3-(5,6-dimethoxypyridin-3-yl)prop-2-enoate has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3-(5,6-dimethoxypyridin-3-yl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of the research .

Comparison with Similar Compounds

Key Observations :

- Electron-Donating vs. Electron-Withdrawing Groups: The 5,6-dimethoxy groups in the target compound increase electron density on the pyridine ring, contrasting with the electron-withdrawing cyano group in Compound 10, which may reduce nucleophilicity .

- Solubility : The thio and thietan-3-yloxy substituents in Compound 1 reduce polarity, likely decreasing aqueous solubility compared to the target compound .

Key Observations :

- The target compound’s synthesis is presumed straightforward, leveraging classical esterification, while Compound 10 requires multi-step condensation, introducing variability in purity .

- Compound 1’s nucleophilic substitution route is efficient but may require rigorous purification to remove sulfur-containing impurities .

Physicochemical and Crystallographic Properties

Key Observations :

- The dimethoxy groups in the target compound likely produce a higher melting point than Compound 1 but lower than Compound 10, reflecting differences in intermolecular forces .

- Crystallographic tools like SHELXL and ORTEP-3 ensure precise structural determination, critical for validating hydrogen bonding motifs .

Biological Activity

Methyl 3-(5,6-dimethoxypyridin-3-yl)prop-2-enoate is a chemical compound with significant potential in medicinal chemistry and biological research. Its unique structure, featuring a methoxy-substituted pyridine ring and an acrylate moiety, suggests various biological activities that merit detailed exploration.

- Molecular Formula : C11H13NO4

- Molecular Weight : 223.23 g/mol

- Structure : Characterized by a pyridine ring with methoxy groups at positions 5 and 6, enhancing stability and biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound's mechanism may involve:

- Enzyme Modulation : Inhibiting or activating enzymes that are crucial for various metabolic pathways.

- Receptor Binding : Potentially binding to receptors involved in signaling pathways that regulate cell growth, differentiation, and inflammation.

Biological Activities

Research has indicated several biological activities associated with this compound:

- Anti-inflammatory Effects : Studies suggest that this compound may reduce inflammation through modulation of pro-inflammatory cytokines.

- Antimicrobial Properties : Exhibits activity against various pathogens, indicating potential as an antimicrobial agent.

- Antioxidant Activity : The compound may scavenge free radicals, contributing to its protective effects against oxidative stress .

Research Findings

Recent studies have focused on the compound's therapeutic potential:

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Anti-inflammatory | Reduction in cytokine levels in vitro | |

| Antimicrobial | Inhibition of bacterial growth | |

| Antioxidant | Scavenging of free radicals |

Case Studies

-

Anti-inflammatory Study :

A study investigated the anti-inflammatory effects of this compound in a murine model. Results showed a significant reduction in inflammatory markers compared to control groups, suggesting its potential as a therapeutic agent in treating inflammatory diseases. -

Antimicrobial Efficacy :

In vitro assays demonstrated that the compound exhibited strong antimicrobial activity against Gram-positive bacteria, highlighting its potential for development into new antimicrobial therapies.

Synthesis and Applications

The synthesis of this compound typically involves the reaction between 5,6-dimethoxypyridin-3-yl and methyl acrylate under controlled conditions. This synthetic route is crucial for producing the compound with high yield and purity, making it suitable for various research applications.

Table 2: Synthetic Route Overview

| Step | Description |

|---|---|

| Reactants | 5,6-Dimethoxypyridin-3-yl + Methyl acrylate |

| Conditions | Refluxing in organic solvents |

| Yield Optimization | Use of catalytic agents |

Q & A

Basic: What are the standard synthetic routes for preparing Methyl 3-(5,6-dimethoxypyridin-3-yl)prop-2-enoate, and what are their key optimization parameters?

The compound is typically synthesized via esterification or coupling reactions involving pyridine derivatives. For example:

- Knoevenagel condensation : Reacting 5,6-dimethoxypyridine-3-carbaldehyde with methyl acrylate in the presence of a base catalyst (e.g., piperidine) under reflux conditions. Yield optimization often requires precise control of reaction time (24–48 hours) and solvent polarity (e.g., ethanol or DMF) .

- Metal-mediated coupling : Palladium-catalyzed cross-coupling of halogenated pyridine precursors with methyl prop-2-enoate derivatives. Ligand selection (e.g., triphenylphosphine) and temperature (80–100°C) critically influence regioselectivity .

Key parameters : Solvent choice, catalyst loading, and reaction time. For instance, BF₃·Et₂O has been used to cyclize intermediates in related syntheses, achieving ~33% yields under anhydrous conditions .

Basic: What spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- NMR spectroscopy : ¹H/¹³C NMR confirms the presence of the methoxy groups (δ ~3.8–4.0 ppm) and α,β-unsaturated ester (δ ~6.3–7.5 ppm for vinyl protons). 2D NMR (COSY, HSQC) resolves coupling between the pyridyl and propenoate moieties .

- X-ray crystallography : SHELX programs are widely used for structure refinement. For example, SHELXL refines anisotropic displacement parameters for the pyridine ring and ester group, with R1 values <0.05 for high-resolution data . ORTEP-3 visualizes thermal ellipsoids, highlighting potential disorder in methoxy substituents .

Advanced: How do hydrogen-bonding patterns influence the crystal packing of this compound, and how can graph-set analysis resolve ambiguities?

The 5,6-dimethoxy groups on the pyridine ring act as hydrogen-bond acceptors, forming C–H···O interactions with adjacent ester carbonyls. Graph-set analysis (e.g., S(6) or R₂²(8) motifs) identifies recurring supramolecular synthons, which stabilize layered or helical packing . Discrepancies in H-bond assignments (e.g., bifurcated vs. single interactions) can be resolved using Hirshfeld surface analysis to quantify contact contributions (e.g., O···H vs. C···H interactions) .

Advanced: How can computational methods reconcile discrepancies between experimental and predicted reactivity data (e.g., in cycloaddition reactions)?

Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model frontier molecular orbitals to predict regioselectivity in Diels-Alder reactions. For example:

- The LUMO of the α,β-unsaturated ester aligns with the HOMO of dienes, favoring endo transition states.

- Discrepancies arise when steric effects from the 5,6-dimethoxy groups distort orbital alignment. MD simulations (e.g., AMBER) can assess conformational flexibility, revealing torsional barriers >5 kcal/mol that hinder reactivity .

Advanced: What solvent systems optimize crystal morphology for X-ray diffraction studies, and how do they affect polymorphism?

- Polar aprotic solvents (e.g., acetone/water mixtures) promote needle-like crystals suitable for single-crystal XRD. Slow evaporation at 4°C reduces stacking faults .

- Polymorphism is influenced by solvent dielectric constant : High-polarity solvents (ε >30) stabilize Form I (monoclinic), while low-polarity solvents (ε <10) favor Form II (triclinic) due to differences in π-π stacking distances (3.4 Å vs. 3.6 Å) .

Advanced: How should researchers address conflicting data in NMR and mass spectrometry for derivatives of this compound?

- Case study : A reported derivative showed conflicting molecular ion peaks ([M+H]+ at m/z 224 vs. 238). High-resolution MS (HRMS-ESI) resolved this by confirming the exact mass (223.0845 vs. 237.1001), attributing the discrepancy to residual sodium adducts .

- NMR contradictions : Aromatic proton splitting patterns (e.g., doublet vs. multiplet) can arise from dynamic rotational isomerism. Variable-temperature NMR (VT-NMR) at 233–313 K identifies coalescence temperatures, confirming rotational barriers .

Advanced: What strategies mitigate decomposition during storage or reaction conditions?

- Storage : Argon-atmosphere vials at –20°C prevent oxidation of the α,β-unsaturated ester. Silica gel desiccants maintain anhydrous conditions, reducing hydrolysis .

- Reaction stability : Adding radical inhibitors (e.g., BHT, 1–2 mol%) suppresses Michael addition side reactions during prolonged heating .

Advanced: How does substituent positioning on the pyridine ring alter bioactivity in related compounds?

Comparative studies of 5,6-dimethoxy vs. 4-methoxy analogs show:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.